Methohexital sodium

Description

Methohexital sodium is the sodium salt of methohexital. It has a role as an intravenous anaesthetic. It contains a methohexital(1-).

This compound is the sodium salt of methohexital, a rapid, short-acting barbituric acid derivative, with anesthetic activity. Methohexital binds to the chloride ionophore site of the gamma-aminobutyric acid (GABA)-A/chloride ionophore receptor complex, thereby enhancing the inhibitory actions of GABA-A in the brain. This leads to synaptic inhibition, decreased neuronal excitability and induction of anesthesia. In addition, this agent decreases glutamate (Glu) responses.

An intravenous anesthetic with a short duration of action that may be used for induction of anesthesia.

See also: Methohexital (has active moiety).

Structure

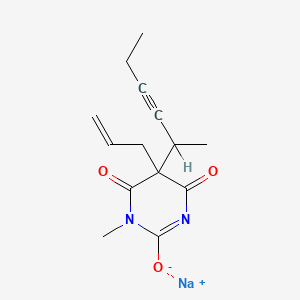

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-hex-3-yn-2-yl-1-methyl-4,6-dioxo-5-prop-2-enylpyrimidin-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3.Na/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18;/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXZREBVGAGZHS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)C1(C(=O)N=C(N(C1=O)C)[O-])CC=C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026036 | |

| Record name | Sodium methohexital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium methohexital is a white powder. (NTP, 1992) | |

| Record name | SODIUM METHOHEXITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |

| Record name | SODIUM METHOHEXITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

309-36-4 | |

| Record name | SODIUM METHOHEXITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methohexital sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium methohexital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methohexital sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

140 to 147 °F (NTP, 1992) | |

| Record name | SODIUM METHOHEXITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Pharmacological Profile of Methohexital Sodium: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methohexital (B102721) sodium is an ultra-short-acting barbiturate (B1230296) derivative used clinically for the induction of anesthesia and for providing sedation for short procedures.[1] Its rapid onset and brief duration of action are defining characteristics, stemming from its distinct pharmacokinetic profile.[2] This document provides a comprehensive technical overview of the pharmacological profile of Methohexital sodium, focusing on its mechanism of action at the GABA-A receptor, its pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its characterization. Quantitative data are presented for clarity, and key molecular and procedural pathways are visualized to facilitate understanding.

Mechanism of Action

This compound exerts its primary effect by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][3]

-

GABA-A Receptor Interaction : Unlike benzodiazepines that increase the frequency of channel opening, Methohexital and other barbiturates increase the duration for which the GABA-A receptor's chloride ion channel remains open in the presence of GABA.[1][4] This leads to an enhanced influx of chloride ions (Cl⁻) into the neuron.

-

Neuronal Hyperpolarization : The increased intracellular concentration of negative chloride ions causes hyperpolarization of the neuronal membrane. This makes the neuron less likely to reach the threshold for firing an action potential, resulting in widespread central nervous system depression, manifesting as sedation and anesthesia.[3]

-

Direct Agonism : At higher, supraclinical concentrations, Methohexital can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[1]

-

Binding Site : Methohexital binds to a distinct allosteric site on the GABA-A receptor complex, separate from the GABA and benzodiazepine (B76468) binding sites.[2][4] Structural studies on related barbiturates like phenobarbital (B1680315) suggest binding sites within the transmembrane domain at subunit interfaces such as γ-β and α-β.[5]

Signaling Pathway Diagram

Pharmacodynamics

The primary pharmacodynamic effects of Methohexital are dose-dependent depression of the central nervous system.

-

Anesthesia : It is a potent anesthetic used for induction.[6] Little analgesia is conferred, and its use in the presence of pain may lead to excitation.[7]

-

Respiratory System : Methohexital is a respiratory depressant, which can lead to hypoventilation or apnea. This effect is dose-dependent.[1]

-

Cardiovascular System : It can cause a decrease in blood pressure (hypotension) mediated by peripheral vasodilation, with a subsequent decrease in preload and afterload.[1]

-

Seizure Threshold : Unlike most barbiturates, Methohexital can lower the seizure threshold, making it a preferred agent for inducing seizures during electroconvulsive therapy (ECT).[4]

Pharmacokinetics

The rapid onset and short duration of Methohexital are governed by its high lipid solubility and subsequent redistribution.

-

Absorption and Distribution : Following intravenous administration, Methohexital rapidly crosses the blood-brain barrier, with an onset of action within 30 seconds.[7] Its initial short duration of action is terminated by rapid redistribution from the brain to other tissues like muscle and adipose tissue.

-

Metabolism and Excretion : Metabolism occurs primarily in the liver via demethylation and oxidation of the side-chain.[7] The metabolites are inactive and are excreted by the kidneys.

-

Bioavailability : Intravenous administration results in 100% bioavailability. The absolute bioavailability for rectal administration is approximately 17%.[7]

Table 1: Quantitative Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route | Reference |

| Elimination Half-Life | 3.22 ± 1.96 hours | Human | IV Infusion | [8] |

| 5.6 ± 2.7 minutes (initial) | Human | IV | [2] | |

| Total Plasma Clearance | 8.54 ± 2.8 mL/kg/min | Human | IV Infusion | [8] |

| Onset of Action | ~30 seconds | Human | IV | [7] |

| 2 - 10 minutes | Pediatric | IM | [7] | |

| 5 - 15 minutes | Pediatric | Rectal | [7] | |

| Bioavailability | ~17% | Pediatric | Rectal | [7] |

| Peak Plasma Conc. | 6.9 - 7.9 µg/mL | Pediatric | Rectal (25 mg/kg) | [7] |

Note: There is a paucity of publicly available, definitive binding affinity data (Ki) or potency values (EC50/IC50) for Methohexital at specific GABA-A receptor subunit combinations.[9] For context, the related barbiturate pentobarbital (B6593769) shows potentiation of GABA responses with affinities in the range of 20-35 µM on various human recombinant GABA-A receptors.[10]

Experimental Protocols

Characterizing the interaction of a compound like Methohexital with the GABA-A receptor involves a combination of binding and functional assays.

Radioligand Competitive Binding Assay

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of Methohexital for the barbiturate binding site on the GABA-A receptor.

Materials:

-

Receptor Source: Synaptosomal membranes prepared from rat whole brain or from cell lines (e.g., HEK293) stably expressing specific GABA-A receptor subunit combinations.

-

Radioligand: A suitable radiolabeled ligand that binds to the barbiturate site (e.g., [³⁵S]TBPS, though this binds within the channel pore and is modulated by barbiturates).

-

Test Compound: this compound, dissolved and serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B, pre-soaked in polyethyleneimine) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize brain tissue or cells in cold lysis buffer. Centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., BCA assay).[11]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand + buffer.

-

Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known non-labeled competitor.

-

Competition: Receptor membranes + radioligand + serial dilutions of Methohexital.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[11]

-

Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters, trapping the receptor-bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

-

Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - NSB.

-

Plot the percentage of specific binding against the log concentration of Methohexital.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Methohexital that inhibits 50% of specific radioligand binding).

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Experimental Workflow Diagram

References

- 1. Methohexital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Methohexital - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Methohexital | C14H18N2O3 | CID 9034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Direct structural insights into GABAA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. [Pharmacokinetics of methohexital given by constant rate intravenous infusion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. methohexital | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Methohexital Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methohexital (B102721) sodium is a rapid, ultra-short-acting barbiturate (B1230296) derivative used primarily for the induction of anesthesia and for providing sedation during short surgical or diagnostic procedures.[1] Its rapid onset and short duration of action distinguish it from other barbiturates.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and synthesis of methohexital sodium, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Chemical Structure and Nomenclature

Methohexital is a barbituric acid derivative with substitutions at the N-1 and C-5 positions. The sodium salt form is the pharmaceutically utilized compound.

-

IUPAC Name: Sodium;5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione[3]

-

CAS Number: 309-36-4[4]

-

Molecular Formula: C₁₄H₁₇N₂NaO₃[3]

-

Molecular Weight: 284.29 g/mol [5]

The structure of methohexital features two chiral centers, leading to the existence of stereoisomers. The commercial product is typically a specific racemic mixture.[6]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, absorption, distribution, and overall pharmacokinetic profile.

| Property | Value | Experimental Protocol |

| Appearance | White crystalline powder | Visual Inspection |

| Melting Point | 60-64 °C (140-147 °F) | The specific method for determining the melting point of the sodium salt is not detailed in the available literature. For the free acid, it is determined after recrystallization from dilute ethanol. |

| Solubility | Freely soluble in water (≥ 100 mg/mL)[7] | While a specific protocol for this compound was not found, aqueous solubility of pharmaceutical compounds is typically determined by methods such as the shake-flask method, where excess compound is equilibrated with water at a specific temperature, followed by quantification of the dissolved compound in the supernatant. |

| Partition Coefficient (LogP) | 1.8 (for methohexital free acid)[3] | The experimental method for determining the LogP of methohexital is not specified in the available literature. Common methods include the shake-flask method, which involves partitioning the compound between n-octanol and water and measuring the concentration in each phase. Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used to estimate LogP based on retention time. |

| pKa | Not explicitly found in the searched literature. However, barbituric acid has a pKa of 4.01.[8] A review of barbiturates indicates a strong correlation between pKa and biological half-life.[9][10] | A standard method for pKa determination is potentiometric titration. This involves dissolving the compound in water or a co-solvent and titrating with a standardized acid or base while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the titration curve. |

| pH of aqueous solutions | 1% solution in sterile water for injection: 10-11; 0.2% solution in 5% dextrose injection: 9.5-10.5[5] | pH measurement of the reconstituted solution using a calibrated pH meter. |

Pharmacological Properties

This compound exerts its effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

| Property | Value | Experimental Protocol |

| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor-chloride ionophore complex, increasing the duration of chloride channel opening induced by GABA.[2][11] | The mechanism is typically elucidated through electrophysiological studies, such as patch-clamp recordings of neuronal cells or Xenopus oocytes expressing specific GABA-A receptor subtypes. These studies measure the effect of the drug on GABA-evoked currents. |

| Binding Affinity (Ki or IC50) | Specific Ki or IC50 values for methohexital at the GABA-A receptor were not found in the searched literature. Barbiturates, in general, have binding sites at the α+/β− and γ+/β− interfaces of the GABA-A receptor.[12] | Radioligand binding assays are the standard method for determining binding affinity. This involves incubating cell membranes expressing the target receptor with a radiolabeled ligand that binds to the same site as the test compound (methohexital). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation. |

| Onset of Action | Intravenous (IV): ~30 seconds; Intramuscular (IM): 2-10 minutes; Rectal: 5-15 minutes[5] | Onset of action is determined in clinical studies by measuring the time from drug administration to a defined endpoint, such as loss of consciousness or a specific level of sedation as measured by a standardized scale (e.g., Richmond Agitation-Sedation Scale). |

| Duration of Action | 5-7 minutes after a single induction dose[5] | Duration of action is also determined in clinical settings by measuring the time from the onset of action to the recovery of consciousness or return to a baseline level of sedation. |

| Bioavailability (Rectal) | ~17%[5] | Bioavailability is determined by pharmacokinetic studies in which the plasma concentration of the drug is measured over time after rectal and intravenous administration. The area under the plasma concentration-time curve (AUC) for rectal administration is compared to the AUC for IV administration (which is assumed to be 100% bioavailable). |

| Protein Binding | ~73% | Protein binding is typically measured in vitro using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. These methods separate free drug from protein-bound drug in plasma, and the concentration of the drug in each fraction is quantified. |

| Metabolism | Primarily hepatic, via demethylation and oxidation of the side-chains.[2] | Metabolism is studied in vivo by analyzing metabolites in urine and feces after drug administration. In vitro studies using liver microsomes or hepatocytes can identify the specific metabolic pathways and enzymes involved. |

| Elimination Half-life | 5.6 ± 2.7 minutes[2] | The elimination half-life is a pharmacokinetic parameter calculated from the plasma concentration-time data following drug administration. Plasma samples are collected at various time points and the drug concentration is measured using a validated analytical method, such as gas chromatography.[13] |

Synthesis of this compound

The synthesis of methohexital is a multi-step process that begins with the alkylation of a malonic ester, followed by condensation with N-methylurea to form the barbituric acid ring, and finally, conversion to the sodium salt.[2]

Experimental Protocol Outline

-

Synthesis of Allyl-(1-methyl-2-pentynyl) Malonic Ester:

-

Diethyl malonate is first alkylated with 2-bromo-3-hexyne in the presence of a base like sodium ethoxide to form (1-methyl-2-pentynyl)malonic ester.

-

Subsequent alkylation with allyl bromide, again in the presence of a base, yields the disubstituted malonic ester.

-

-

Formation of Methohexital (Barbituric Acid Derivative):

-

The resulting allyl-(1-methyl-2-pentynyl) malonic ester is then reacted with N-methylurea in the presence of a strong base such as sodium ethoxide. This is a condensation reaction that forms the heterocyclic barbiturate ring structure of methohexital.

-

-

Formation of this compound:

-

The free acid, methohexital, is then dissolved in an appropriate solvent and treated with a sodium base, such as sodium hydroxide (B78521) or sodium ethoxide, to form the sodium salt.

-

The final product, this compound, is then isolated, typically by precipitation or lyophilization.

-

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

GABA-A Receptor Signaling Pathway

Caption: Signaling pathway of methohexital at the GABA-A receptor.

Conclusion

This compound remains a clinically relevant anesthetic agent due to its favorable pharmacokinetic profile for specific applications. This guide has summarized its core chemical, physicochemical, and pharmacological properties. While a substantial body of knowledge exists, this review also highlights areas where more detailed, publicly available data, particularly regarding its pKa, precise binding affinity, and detailed, modern experimental protocols, would be beneficial for the scientific and drug development communities. Further research to fill these gaps could aid in the development of novel therapeutics targeting the GABA-A receptor.

References

- 1. Methohexital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Methohexital - Wikipedia [en.wikipedia.org]

- 3. Methohexital | C14H18N2O3 | CID 9034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Write down the synthetic scheme for this compound | Filo [askfilo.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Narcotic drug methohexital: synthesis by enantioselective catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.ashp.org [publications.ashp.org]

- 8. Barbituric acid - Wikipedia [en.wikipedia.org]

- 9. The Physicochemical and Pharmacokinetic Relationships of Barbiturates - From the Past to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. Barbiturate and benzodiazepine modulation of GABA receptor binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The pharmacokinetics of methohexital in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Medicinal Chemistry of Methohexital Sodium and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, pharmacology, and medicinal chemistry of methohexital (B102721) sodium, a rapid, short-acting barbiturate (B1230296) anesthetic. Detailed experimental protocols for its synthesis and relevant biological assays are provided, along with a discussion of its derivatives and structure-activity relationships.

Introduction

Methohexital, chemically known as (±)-5-allyl-1-methyl-5-(1-methyl-2-pentynyl)barbituric acid, is a member of the barbiturate class of drugs. It is typically administered as its sodium salt, a white, water-soluble powder, for intravenous use.[1] Methohexital is valued in clinical settings for its rapid onset and short duration of action, making it suitable for the induction of anesthesia and for providing sedation during short surgical or diagnostic procedures.[2][3] Unlike many other barbiturates, methohexital can lower the seizure threshold, an attribute that makes it particularly useful in electroconvulsive therapy (ECT).[2]

This guide will delve into the core aspects of methohexital's chemistry and pharmacology, providing the detailed information necessary for researchers in drug discovery and development.

Physicochemical and Pharmacokinetic Properties of Methohexital

A summary of the key physicochemical and pharmacokinetic parameters of methohexital is presented in Table 1. This data is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Physicochemical Properties | ||

| Molecular Formula | C₁₄H₁₈N₂O₃ | [2] |

| Molecular Weight | 262.31 g/mol | [2] |

| pKa | 7.9 | [1] |

| Appearance | White, crystalline powder (sodium salt) | [1] |

| Solubility | Freely soluble in water (sodium salt) | [1] |

| Pharmacokinetic Properties | ||

| Protein Binding | ~73% | [4] |

| Onset of Action (IV) | ~30 seconds | [1] |

| Duration of Action | 5-7 minutes | [1] |

| Elimination Half-life | 3-5 hours | [1] |

| Metabolism | Hepatic (demethylation and oxidation) | [2] |

| Excretion | Primarily renal |

Synthesis of Methohexital Sodium

The synthesis of methohexital follows the classical pathway for barbiturate synthesis, which involves the condensation of a disubstituted malonic ester with a urea (B33335) derivative.[2] The overall synthetic workflow is depicted below.

Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of Diethyl Allylmalonate (Step 1)

This protocol is adapted from established procedures for the alkylation of diethyl malonate.[5]

-

Materials:

-

Diethyl malonate (1 equivalent)

-

Allyl bromide (1.1 equivalents)

-

Anhydrous potassium carbonate (2.5 equivalents)

-

Anhydrous acetonitrile

-

Celite

-

Diethyl ether

-

Water

-

-

Procedure:

-

To a three-neck round-bottom flask under a nitrogen atmosphere, add diethyl malonate, anhydrous potassium carbonate, and anhydrous acetonitrile.

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add allyl bromide to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80°C and maintain for 24 hours.

-

Cool the mixture to room temperature and filter through a bed of Celite.

-

Wash the Celite bed with acetonitrile.

-

Concentrate the combined filtrates under reduced pressure to yield diethyl allylmalonate as a colorless liquid.

-

Protocol 2: Synthesis of Diethyl Allyl(1-methyl-2-pentynyl)malonate and Cyclization to Methohexital (Steps 2 & 3)

This protocol is a composite based on the general synthesis of barbiturates and the specific precursors for methohexital.[2][6]

-

Materials:

-

Diethyl allylmalonate (from Step 1, 1 equivalent)

-

Sodium metal (2.1 equivalents)

-

Absolute ethanol (B145695)

-

2-Bromo-3-hexyne (1 equivalent)

-

N-Methylurea (1.1 equivalents)

-

Concentrated hydrochloric acid

-

Water

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl allylmalonate.

-

Slowly add 2-bromo-3-hexyne and reflux the mixture to facilitate the second alkylation. The progress of the reaction should be monitored by TLC.

-

Once the second alkylation is complete, add a solution of N-methylurea in hot absolute ethanol to the reaction mixture.

-

Heat the mixture to reflux for several hours to induce cyclization. A precipitate of the sodium salt of methohexital should form.

-

After the reaction is complete, add hot water to dissolve the precipitate.

-

Acidify the solution with concentrated hydrochloric acid to precipitate methohexital.

-

Cool the solution in an ice bath to maximize crystallization.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

Protocol 3: Formation of this compound (Step 4)

-

Materials:

-

Methohexital (from Step 3)

-

Sodium hydroxide (1 equivalent)

-

Water or ethanol

-

-

Procedure:

-

Dissolve methohexital in a minimal amount of water or ethanol.

-

Add a stoichiometric amount of sodium hydroxide solution.

-

The sodium salt can be isolated by evaporation of the solvent or by precipitation from a suitable non-polar solvent. For pharmaceutical preparations, it is often prepared in situ by dissolving methohexital in an aqueous solution of sodium carbonate.[1]

-

Pharmacology and Mechanism of Action

Methohexital, like other barbiturates, exerts its primary pharmacological effect by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[2][3]

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that is permeable to chloride ions (Cl⁻).[7] When GABA binds to its receptor, the channel opens, allowing Cl⁻ to flow into the neuron, leading to hyperpolarization of the cell membrane and making it less likely to fire an action potential.

Methohexital binds to an allosteric site on the GABA-A receptor, distinct from the GABA and benzodiazepine (B76468) binding sites.[2] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, thereby enhancing the inhibitory signal.[2][3] At higher concentrations, methohexital can directly activate the GABA-A receptor, even in the absence of GABA.[3]

Methohexital Derivatives and Structure-Activity Relationships (SAR)

The medicinal chemistry of methohexital has largely focused on its stereoisomers. Methohexital has two stereocenters, and therefore exists as four stereoisomers. The commercially available formulation is a racemic mixture.[8]

Research has shown that the different stereoisomers of methohexital possess varying anesthetic potencies.[8] This highlights the importance of stereochemistry in the interaction of methohexital with its biological target.

| Stereoisomer Composition | Anesthetic Dose (mg/kg in rats) | Reference |

| α-dl racemate (Commercial) | 13.0 | [8] |

| Enriched mixture from D-α-phenylglycinol derivative catalysis | 9.1 | [8] |

The data in Table 2 demonstrates that specific, enriched mixtures of stereoisomers can be significantly more potent than the commercially available racemic mixture.[8] This suggests that one or more of the individual stereoisomers have a higher affinity for the GABA-A receptor or are more efficacious in modulating its function. The development of stereoselective syntheses, such as the palladium-catalyzed allylation mentioned in the literature, is a key area of research for producing more potent and potentially safer anesthetic agents.[8]

Experimental Protocols for Biological Evaluation

To assess the pharmacological activity of methohexital and its derivatives, in vitro assays are crucial. The following are representative protocols for a GABA-A receptor binding assay and an electrophysiological assay.

Protocol 4: GABA-A Receptor Binding Assay

This protocol is based on standard radioligand binding assays for the GABA-A receptor.

-

Objective: To determine the binding affinity (Ki) of test compounds for the GABA-A receptor.

-

Materials:

-

Rat brain membranes (source of GABA-A receptors)

-

[³H]Muscimol or [³H]Flunitrazepam (radioligand)

-

Test compounds (e.g., methohexital and its derivatives)

-

Unlabeled GABA or diazepam (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

-

-

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of unlabeled ligand).

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 5: Electrophysiological Assay (Two-Electrode Voltage Clamp)

This protocol describes the use of the two-electrode voltage clamp technique in Xenopus oocytes to measure the functional modulation of GABA-A receptors.

-

Objective: To assess the functional activity (potentiation of GABA-induced currents) of test compounds on specific GABA-A receptor subtypes.

-

Materials:

-

Xenopus laevis oocytes

-

cRNAs for desired human GABA-A receptor subunits (e.g., α1, β2, γ2)

-

GABA

-

Test compounds

-

Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)

-

Two-electrode voltage clamp setup

-

-

Procedure:

-

Inject Xenopus oocytes with the cRNAs for the desired GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in a recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀).

-

Co-apply the test compound at various concentrations with the same concentration of GABA.

-

Measure the potentiation of the GABA-induced current by the test compound.

-

Construct concentration-response curves to determine the EC₅₀ (concentration for half-maximal potentiation) and efficacy of the test compounds.

-

Conclusion

This compound remains an important anesthetic agent due to its favorable pharmacokinetic profile. Its synthesis, based on classical barbiturate chemistry, offers opportunities for the generation of novel derivatives. The stereochemistry of methohexital has been shown to be a critical determinant of its anesthetic potency, providing a clear direction for future medicinal chemistry efforts. By employing the synthetic and analytical methodologies outlined in this guide, researchers can further explore the structure-activity relationships of methohexital analogs, with the goal of developing new anesthetic agents with improved therapeutic indices.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Methohexital - Wikipedia [en.wikipedia.org]

- 3. Methohexital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Methohexital – All About Drugs [allfordrugs.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Direct structural insights into GABAA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Advent of an Ultra-Short-Acting Anesthetic: A Technical History of Methohexital

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of Methohexital (B102721), an ultra-short-acting barbiturate (B1230296) anesthetic. It details the chemical synthesis, preclinical and clinical evaluation, and the pharmacodynamic and pharmacokinetic properties of the drug. The document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and development workflows.

Introduction

In the mid-20th century, the landscape of intravenous anesthesia was largely dominated by thiopental (B1682321). While effective, the search for an anesthetic with an even more rapid onset and a shorter duration of action, leading to quicker patient recovery, was a significant focus of pharmaceutical research. This need spurred the development of a new class of ultra-short-acting barbiturates. Methohexital, developed by Eli Lilly and Company, emerged as a key innovation in this field, offering distinct advantages in specific clinical settings.[1][2] Marketed under brand names such as Brevital and Brietal, Methohexital carved a niche for itself, particularly in outpatient surgery and electroconvulsive therapy (ECT).[1][3] This guide delves into the scientific journey of Methohexital, from its conception to its establishment as a valuable tool in anesthesiology.

Discovery and History

The development of Methohexital is a chapter in the broader history of barbiturate anesthetics, which began with the synthesis of barbital (B3395916) in the early 1900s.[4] Following World War II, research intensified to find intravenous anesthetics that could overcome some of the limitations of existing drugs like thiopental, such as prolonged recovery times.[1]

In 1956, a team of researchers at Lilly Research Laboratories, including S.M. Chernish's group, developed Methohexital.[1] The primary goal was to create a barbiturate with a more rapid metabolic clearance, leading to less cumulative effect and a swifter return to consciousness for the patient.[5] This was particularly desirable for the growing field of ambulatory surgery.[1] Clinical trials demonstrated that Methohexital was more potent than thiopental and resulted in a faster recovery, solidifying its place in clinical practice for short procedures.[1][6]

Chemical Synthesis

The synthesis of Methohexital was first detailed in a patent filed by W.J. Doran of Eli Lilly and Company. The process follows the classical method for synthesizing barbituric acid derivatives through the reaction of malonic ester derivatives with urea (B33335) derivatives.[3]

Patented Synthesis Protocol (U.S. Patent 2,872,448)

The synthesis of Methohexital involves a multi-step process:

-

Alkylation of Malonic Ester: The process begins with the alkylation of a malonic ester. Specifically, 2-bromo-3-hexyne is reacted with a malonic ester to yield (1-methyl-2-pentynyl)malonic ester.

-

Second Alkylation: This intermediate is then further alkylated using allyl bromide to produce allyl-(1-methyl-2-pentynyl) malonic ester.

-

Condensation with N-methylurea: In the final step, the disubstituted malonic ester is reacted with N-methylurea. This condensation reaction forms the barbituric acid ring structure, yielding Methohexital.[3]

References

- 1. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A History of Intravenous Anesthesia | Anesthesia Key [aneskey.com]

- 3. Methohexital - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Comparison of sodium thiopental and methohexital for high-dose barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Effects of Methohexital Sodium on Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methohexital sodium, a short-acting barbiturate, is widely utilized in clinical settings for the induction of anesthesia and for procedural sedation. Its primary mechanism of action is the potentiation of γ-aminobutyric acid (GABA)ergic neurotransmission in the central nervous system. This technical guide provides an in-depth overview of the in-vitro effects of this compound on neuronal cultures, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience and drug development.

Core Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its effects primarily by acting as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel permeable to chloride ions (Cl⁻). By binding to a distinct site on the receptor complex, Methohexital increases the duration of the Cl⁻ channel opening induced by GABA. This enhanced chloride influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus resulting in neuronal inhibition. At higher concentrations, Methohexital can also directly activate the GABA-A receptor in the absence of GABA.

Quantitative Data Summary

The following tables summarize the available quantitative data from in-vitro studies on the effects of this compound on neuronal cultures. It is important to note that while the qualitative effects are well-documented, extensive quantitative data for Methohexital, such as EC₅₀ and LD₅₀ values in neuronal cultures, are not widely available in the reviewed literature. The data presented is compiled from studies on rodent hippocampal and neocortical neurons.

| Parameter | Cell Type | Methohexital Concentration | Observed Effect | Reference |

| Electrophysiological Effects | ||||

| GABA-A Mediated IPSCs | Rat Hippocampal & Neocortical Neurons | 10 - 100 µM | Enhanced GABA-A-mediated inhibitory postsynaptic currents. | [1] |

| Spontaneous IPSCs | Rat Hippocampal & Neocortical Neurons | 10 - 100 µM | Induction of spontaneous inhibitory postsynaptic currents. | [1] |

| Membrane Potential | Rat Hippocampal & Neocortical Neurons | 10 - 100 µM | Induced a tonic, bicuculline-sensitive hyperpolarization. | [1] |

| GABA Response Potentiation | - | 10 µM | Clinically relevant concentration for enhancing GABA responses. | [2] |

| Neuronal Viability | ||||

| No specific LD₅₀ data for Methohexital on neuronal cultures was identified in the reviewed literature. |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the in-vitro effects of this compound.

Primary Neuronal Culture

-

Cell Source: Embryonic or neonatal rodent (e.g., Sprague-Dawley rat) hippocampus or cerebral cortex.

-

Dissociation: The brain tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension.

-

Plating: Neurons are plated on sterile coverslips or multi-well plates coated with an adhesion-promoting substrate such as poly-D-lysine or laminin.

-

Culture Medium: A specialized neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin) is used to support neuronal survival and development.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. Experiments are typically performed on mature neurons, often between 10 and 21 days in vitro (DIV).

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the electrical properties of individual neurons, including membrane potential, action potentials, and synaptic currents.

-

Preparation: A coverslip with cultured neurons is placed in a recording chamber on the stage of an upright microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Recording Pipette: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and positioned over a neuron.

-

Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing direct electrical access to the cell's interior.

-

Data Acquisition:

-

Voltage-Clamp Mode: The membrane potential is held at a constant level to record synaptic currents (e.g., IPSCs).

-

Current-Clamp Mode: The membrane potential is recorded while injecting current to study action potential firing and resting membrane potential.

-

-

Drug Application: this compound is applied to the perfusion bath at known concentrations to observe its effects on neuronal electrical activity.

Neuronal Viability Assays

-

Objective: To assess the cytotoxic effects of this compound on neuronal cultures.

-

MTT Assay:

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.

-

Procedure:

-

Neuronal cultures are treated with varying concentrations of this compound for a specified duration.

-

The MTT reagent is added to the culture medium and incubated.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a spectrophotometer, which is proportional to the number of viable cells.

-

-

-

LDH Release Assay:

-

Principle: Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells with compromised membrane integrity.

-

Procedure:

-

Following treatment with this compound, a sample of the culture medium is collected.

-

The LDH activity in the medium is measured using a colorimetric or fluorometric assay kit.

-

The amount of LDH released is indicative of the extent of cell death.

-

-

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Conclusion

In-vitro studies on neuronal cultures have been instrumental in elucidating the fundamental mechanisms of this compound's action. The primary effect of Methohexital is the enhancement of GABA-A receptor-mediated inhibition, leading to a decrease in neuronal excitability. While qualitative electrophysiological effects have been observed in hippocampal and neocortical neurons, there is a notable gap in the publicly available literature regarding comprehensive quantitative data, such as dose-response relationships and specific neurotoxicity values (LD₅₀) in these culture systems. Future research should aim to address these gaps to provide a more complete understanding of Methohexital's effects at the cellular level, which will be invaluable for both basic neuroscience research and the development of safer and more effective anesthetic agents.

References

Pharmacokinetics and Pharmacodynamics of Methohexital Sodium in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of methohexital (B102721) sodium, a short-acting barbiturate (B1230296) anesthetic, with a specific focus on its application in rodent models. Methohexital sodium is a valuable tool in preclinical research, utilized for surgical anesthesia and other procedures requiring rapid induction and recovery. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), alongside its mechanism of action, potency, and efficacy in rats and mice. Detailed experimental protocols and data are presented to aid researchers in the design and execution of studies involving this compound.

Introduction

This compound, a methylated oxybarbiturate, is characterized by its rapid onset and short duration of action.[1] Its utility in research settings, particularly with rodents, stems from its ability to provide effective anesthesia with a swift recovery period, which is advantageous for a variety of experimental procedures.[2] Understanding the pharmacokinetic and pharmacodynamic profiles of this compound in commonly used rodent species is paramount for ensuring animal welfare, obtaining reproducible experimental results, and accurately translating preclinical findings.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid distribution to the central nervous system (CNS) followed by redistribution to other tissues and subsequent hepatic metabolism.[1][3] While specific pharmacokinetic parameters for rodents are not extensively reported in readily available literature, data from human studies can provide valuable estimations.

Absorption

This compound is typically administered parenterally in preclinical studies, with intravenous (IV) and intraperitoneal (IP) routes being the most common.

-

Intravenous (IV): IV administration results in immediate and complete bioavailability (~100%).[1] Anesthesia induction is rapid, generally occurring within seconds.[3]

-

Intramuscular (IM) and Rectal (PR): Onset of action following IM administration in pediatric patients is 2 to 10 minutes.[3] Rectal administration in pediatric patients has a reported bioavailability of approximately 17% with an onset of sleep between 5 and 15 minutes.[3][5] These routes are less common in rodent research for anesthesia induction with methohexital.

Distribution

Following IV administration, methohexital rapidly crosses the blood-brain barrier due to its high lipid solubility, leading to a quick onset of anesthetic effects.[3] The initial short duration of action is primarily due to the redistribution of the drug from the brain to other tissues, such as muscle and fat.[3]

Metabolism

Methohexital is primarily metabolized in the liver via demethylation and oxidation of the side chain.[1] These metabolic processes result in the formation of inactive metabolites.

Excretion

The inactive metabolites of methohexital are excreted by the kidneys.[3]

Quantitative Pharmacokinetic Data

Specific pharmacokinetic parameters for this compound in rats and mice are not well-documented in publicly available literature. The following table includes human data for reference.

| Parameter | Species | Route | Value | Citation |

| Elimination Half-life | Human | IV | ~97 minutes | [5] |

| Bioavailability | Pediatric Human | Rectal | ~17% | [3][5] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is central nervous system depression, leading to sedation and anesthesia.

Mechanism of Action

Methohexital, like other barbiturates, exerts its effects by enhancing the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the CNS.[1] It binds to a specific site on the GABA-A receptor, increasing the duration of chloride channel opening initiated by GABA.[1] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, neuronal inhibition.

Signaling Pathway

The interaction of methohexital with the GABA-A receptor initiates a signaling cascade that results in the observed anesthetic effects.

GABA-A Receptor Signaling Pathway

Quantitative Pharmacodynamic Data

The following table summarizes available dose-response data for this compound in rodents.

| Parameter | Species | Route | Value | Effect | Citation |

| ED₅₀ | Rat | IV | 3.51 mg/kg | Hypnosis | [6] |

| LD₅₀ | Mouse | IV | 48 mg/kg | Lethality | |

| LD₅₀ | Rat | IV | 40 mg/kg | Lethality | |

| LD₅₀ | Mouse | IP | 150 mg/kg | Lethality | |

| LD₅₀ | Rat | IP | 109 mg/kg | Lethality |

Experimental Protocols

The following sections provide detailed methodologies for conducting pharmacokinetic and pharmacodynamic studies with this compound in rodents.

Animal Models

Commonly used rodent models include Sprague-Dawley or Wistar rats and CD-1 or C57BL/6 mice. Animals should be allowed to acclimate to the facility for at least one week prior to experimentation. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic Study Protocol (Intravenous Administration in Rats)

This protocol outlines a typical procedure for determining the pharmacokinetic profile of this compound following a single IV bolus dose.

Materials:

-

This compound for injection

-

Sterile saline for reconstitution

-

Sprague-Dawley rats (male, 250-300g)

-

Catheters for jugular vein cannulation (for blood sampling) and femoral vein (for drug administration)

-

Anesthetic for surgery (e.g., isoflurane)

-

Heparinized saline

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Surgical Preparation: Anesthetize the rat using isoflurane. Surgically implant catheters into the jugular and femoral veins. Allow the animal to recover for at least 24 hours.

-

Drug Preparation: Reconstitute this compound with sterile saline to the desired concentration (e.g., 10 mg/mL).

-

Dosing: Administer a single IV bolus of this compound (e.g., 10 mg/kg) via the femoral vein catheter.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) into EDTA-coated tubes.

-

Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of methohexital in plasma samples using a validated analytical method such as LC-MS/MS.

-

Data Analysis: Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) using appropriate software.

Experimental Workflow for a Rodent PK Study

Pharmacodynamic Study Protocol (Hypnotic Effect in Mice)

This protocol describes a method to determine the hypnotic efficacy (ED₅₀) of this compound using the loss of righting reflex (LORR) as the endpoint.

Materials:

-

This compound for injection

-

Sterile saline for reconstitution

-

CD-1 mice (male, 25-30g)

-

Syringes and needles for IP injection

-

A clear observation chamber

Procedure:

-

Animal Grouping: Divide mice into several groups (n=8-10 per group) to receive different doses of this compound.

-

Drug Preparation: Prepare a range of this compound solutions in sterile saline.

-

Dosing: Administer a single IP injection of this compound to each mouse according to its assigned dose group.

-

Assessment of LORR: Immediately after injection, place the mouse on its back in the observation chamber. The loss of the righting reflex is defined as the inability of the mouse to right itself within a specified time (e.g., 30 seconds).

-

Data Collection: Record for each mouse whether the righting reflex was lost.

-

Data Analysis: Determine the percentage of mice in each dose group that exhibited LORR. Calculate the ED₅₀ (the dose at which 50% of the animals lose their righting reflex) using probit analysis or a similar statistical method.

Workflow for Determining Hypnotic ED₅₀

Conclusion

References

- 1. [Pharmacokinetics of methohexital given by constant rate intravenous infusion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eu-opensci.org [eu-opensci.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Etomidate, a potent non-barbiturate hypnotic. Intravenous etomidate in mice, rats, guinea-pigs, rabbits and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RTECS NUMBER-CQ6475000-Chemical Toxicity Database [drugfuture.com]

- 6. Effect of hypnotics on mice genetically selected for sensitivity to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Short-Acting Nature of Methohexital Sodium Anesthesia

Foreword: Methohexital sodium is a barbiturate (B1230296) derivative renowned for its rapid onset and ultrashort duration of action, making it a valuable agent for the induction of general anesthesia and for providing anesthesia for brief surgical or diagnostic procedures.[1][2][3] Its clinical utility, particularly in settings like electroconvulsive therapy (ECT) where rapid recovery is paramount, is directly attributable to its distinct pharmacokinetic and pharmacodynamic profile.[3][4] This technical guide provides an in-depth exploration of the core mechanisms that define Methohexital's short-acting nature, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics: The Primary Driver of Rapid Recovery

The defining characteristic of Methohexital is the swift termination of its anesthetic effect. This is governed by a two-phase process: an initial, rapid redistribution from the central nervous system (CNS) to peripheral tissues, followed by hepatic metabolism.

1.1 Rapid Onset and Redistribution

Upon intravenous administration, Methohexital's high lipid solubility and significant unionized fraction at physiological pH facilitate its rapid transit across the blood-brain barrier, leading to a loss of consciousness within approximately 30 seconds.[1][2][5] The initial anesthetic effect is terminated not primarily by metabolism, but by the rapid redistribution of the drug from the highly perfused brain to less perfused tissues, such as skeletal muscle and subsequently adipose tissue.[1][2] This redistribution causes a sharp decline in the plasma and CNS concentration of the drug, leading to the patient awakening, typically within 5 to 7 minutes after a single induction dose.[6]

1.2 Metabolic Clearance

While redistribution accounts for the rapid awakening, the ultimate elimination of Methohexital from the body relies on hepatic metabolism.[1][7] The drug undergoes metabolism in the liver, primarily through demethylation and side-chain oxidation, into inactive metabolites which are then excreted by the kidneys.[3][8] Methohexital exhibits a high metabolic clearance rate, which contributes to its relatively short elimination half-life and prevents the cumulative effects seen with other barbiturates, ensuring a quicker overall recovery.[7][9]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound, with comparative values for Thiopental (B1682321) where relevant.

| Parameter | Methohexital Value | Thiopental Value | Significance |

| Onset of Action (IV) | ~30 seconds[2][5] | 30–45 seconds[10] | Both are rapid; ideal for induction. |

| Duration of Action | 5–7 minutes[6] | 5–10 minutes[10] | Methohexital's duration is roughly half that of thiopental.[6][9] |

| Elimination Half-Life | 1.5–5 hours[2][7][11] | 5.5–26 hours[10] | Significantly shorter half-life contributes to faster full recovery. |

| Metabolic Clearance | 657–999 mL/min[7] | Slower | High clearance rate prevents drug accumulation.[7] |

| Volume of Distribution | ~2.0 L/kg[11] | Higher | Reflects distribution into body tissues. |

| Protein Binding | ~60%[11] | ~80%[10][11] | Higher free fraction of Methohexital available to act on the CNS. |

| pKa | 7.9[11] | 7.6 | Influences the degree of ionization at physiological pH. |

| Unionized Fraction (pH 7.4) | 76%[11] | 60%[11] | A greater portion of Methohexital is unionized and lipid-soluble, facilitating faster entry into the brain.[11] |

Pharmacodynamics: Mechanism of Anesthetic Action

Methohexital exerts its anesthetic effects by modulating the activity of the primary inhibitory neurotransmitter in the CNS, gamma-aminobutyric acid (GABA).[1]

2.1 GABA-A Receptor Modulation

Methohexital is a positive allosteric modulator of the GABA-A receptor, a ligand-gated chloride ion channel.[4][12] It binds to a distinct site on the receptor complex, separate from the GABA binding site.[3] This binding potentiates the effect of GABA by increasing the duration for which the chloride channel remains open.[1][3] The resulting influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This widespread neuronal inhibition in the CNS produces the sedative and hypnotic effects characteristic of anesthesia.[1] At supraclinical concentrations, Methohexital can also directly activate the GABA-A receptor channel.[4][13]

Experimental Protocols

Understanding the pharmacokinetic profile of an intravenous anesthetic like Methohexital is fundamental. Below is a representative methodology for a human pharmacokinetic study.

3.1 Protocol: Pharmacokinetic Analysis of Intravenous Methohexital

-

Objective: To define the pharmacokinetic parameters (half-life, clearance, volume of distribution) of this compound following intravenous administration in healthy human subjects.

-

Study Design: An open-label, single-dose study.

-

Subject Population: Healthy adult male volunteers, screened for normal hepatic, renal, and cardiovascular function.

-

Drug Administration: this compound (e.g., 3.0 mg/kg) is administered as a zero-order intravenous infusion over a fixed period.[7]

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at frequent, prespecified intervals during and after the infusion (e.g., 0, 2, 5, 10, 15, 30, 60, 120, 240, and 480 minutes post-infusion). Plasma is immediately separated by centrifugation and stored at -20°C until analysis.

-

Analytical Method: Plasma concentrations of Methohexital are quantified using a validated, sensitive, and specific assay, such as gas chromatography with nitrogen-selective detection, capable of measuring concentrations below 0.05 µg/mL.[7]

-

Pharmacokinetic Analysis: The plasma concentration-time data for each subject are fitted to a multi-compartment pharmacokinetic model (e.g., a two-compartment model) using non-linear regression analysis.[7][14] This analysis yields key parameters including the elimination half-life (t½), total plasma clearance (Cl), and volume of distribution (Vd).

Mandatory Visualizations

Pharmacokinetic Pathway

Caption: Pharmacokinetic pathway of Methohexital after IV administration.

Mechanism at the GABA-A Receptor

Caption: Methohexital's potentiation of GABAergic inhibition.

Experimental Workflow

Caption: Workflow for a typical human pharmacokinetic study.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Methohexital Monograph for Professionals - Drugs.com [drugs.com]

- 3. Methohexital - Wikipedia [en.wikipedia.org]

- 4. Methohexital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound (this compound) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]

- 7. Pharmacokinetics of methohexitone following intravenous infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methohexital | C14H18N2O3 | CID 9034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Sodium thiopental - Wikipedia [en.wikipedia.org]

- 11. FRCA Notes [frcanotes.com]

- 12. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A pharmacokinetic model to study administration of intravenous anaesthetic agents | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

The Neuropharmacology of Methohexital Sodium in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methohexital (B102721) sodium, an ultra-short-acting barbiturate (B1230296), exerts its primary neuropharmacological effects through the potentiation of γ-aminobutyric acid type A (GABA-A) receptor-mediated inhibition in the central nervous system (CNS). This technical guide provides a comprehensive overview of the neuropharmacology of methohexital sodium, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and effects on various neurotransmitter systems. Detailed experimental protocols for studying its effects are provided, alongside quantitative data and visual representations of its signaling pathways and experimental workflows to support further research and drug development.

Introduction

This compound is a barbiturate derivative used clinically for the induction of anesthesia and for providing sedation for short procedures.[1] Its rapid onset and short duration of action make it a valuable tool in specific clinical settings, such as electroconvulsive therapy (ECT), where it is noted to lower the seizure threshold.[2] Understanding its detailed neuropharmacological profile is crucial for its safe and effective use, as well as for the development of novel anesthetic and sedative agents. This guide synthesizes the current knowledge on the CNS effects of this compound, providing a technical resource for the scientific community.

Mechanism of Action

Primary Target: The GABA-A Receptor

The principal mechanism of action of this compound is its role as a positive allosteric modulator of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the CNS.[2][3]

-

GABA-A Receptor Structure and Function: GABA-A receptors are ligand-gated ion channels composed of five subunits that form a central chloride (Cl⁻) permeable pore.[4] The binding of GABA to its recognition sites triggers a conformational change, leading to channel opening and an influx of Cl⁻, which hyperpolarizes the neuron and reduces its excitability.[3]

-

Allosteric Modulation by Methohexital: Methohexital binds to a distinct allosteric site on the GABA-A receptor complex.[5] This binding increases the duration of GABA-mediated channel opening, thereby enhancing the inhibitory effect of GABA.[2] At higher concentrations, methohexital can directly activate the GABA-A receptor, even in the absence of GABA.[2]

While the precise subunit selectivity of methohexital is not definitively established in the literature, the effects of barbiturates on GABA-A receptors are known to be dependent on the subunit composition of the receptor complex.[6]

Secondary and Off-Target Effects

Beyond its primary action on GABA-A receptors, methohexital has been shown to exert other effects on the CNS:

-

Inhibition of Glutamatergic Transmission: Studies have demonstrated that methohexital can depress the depolarization-induced increase in intracellular calcium (Ca²⁺) and subsequent glutamate (B1630785) release from cultured neurons.[7] This suggests a potential secondary mechanism for its CNS depressant effects by reducing excitatory neurotransmission.

-

Mitochondrial Effects: Some barbiturates have been shown to depolarize neuronal mitochondria. This action could potentially contribute to both the anesthetic and, under certain conditions, neurotoxic effects of this drug class.[1]

Signaling Pathways

The primary signaling pathway initiated by methohexital involves the potentiation of GABAergic inhibition. The binding of methohexital to the GABA-A receptor enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing. Downstream of this primary event, changes in intracellular ion concentrations can influence various cellular processes.

Figure 1: Methohexital's primary signaling pathway via the GABA-A receptor.

Pharmacokinetics and Pharmacodynamics

The clinical utility of this compound is largely defined by its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics

| Parameter | Value | References |

| Administration | Intravenous, Intramuscular, Rectal | [2] |

| Onset of Action (IV) | ~30 seconds | [8] |

| Bioavailability (Rectal) | ~17% | [8] |

| Distribution | Rapidly crosses the blood-brain barrier | [8] |

| Metabolism | Primarily hepatic (demethylation and oxidation) | [5] |

| Elimination Half-life | 70-125 minutes | [9] |

| Metabolic Clearance | 657-999 ml plasma/min | [9] |

Pharmacodynamics

| Parameter | Description | References |

| Primary Effect | CNS depression, sedation, hypnosis, anesthesia | [7] |

| Cardiovascular | Transient hypotension and tachycardia | [8] |

| Respiratory | Respiratory depression, apnea, laryngospasm | [2] |

| Cerebral Metabolic Rate of Oxygen (CMRO2) | Decreased | [10] |

| Cerebral Blood Flow (CBF) | Decreased | [10] |

Quantitative Comparison with Propofol (for sedation for direct current cardioversion):

| Parameter | Methohexital (0.51 mg/kg avg. dose) | Propofol (0.84 mg/kg avg. dose) | P-value | References |

| Time to Eyes Opening | 5.1 ± 2.5 min | 7.8 ± 3.7 min | 0.0005 | [11] |

| Time to Orientation | 6.0 ± 2.6 min | 8.6 ± 4.0 min | 0.001 | [11] |

| Incidence of Hypotension | 8.1% | 42.4% | <0.001 | [11] |

| Incidence of Hypoxemia | 0.0% | 15.2% | 0.005 | [11] |

Experimental Protocols

In Vitro Assessment: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the modulatory effects of methohexital on GABA-A receptor currents in a heterologous expression system (e.g., HEK293 cells) or cultured neurons.

Objective: To determine the effect of methohexital on the amplitude and kinetics of GABA-evoked currents.

Materials:

-

Cultured cells expressing the desired GABA-A receptor subunit combination.

-

Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

-

Borosilicate glass pipettes (3-5 MΩ resistance).

-

Extracellular solution (in mM): 145 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Intracellular solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH 7.3 with CsOH).

-

GABA stock solution.

-

This compound stock solution.

Procedure:

-

Prepare cells for recording.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of methohexital.

-

Record the potentiation of the GABA-evoked current by methohexital.

-

To test for direct activation, apply methohexital in the absence of GABA.

-

Analyze the peak current amplitude, rise time, and decay kinetics.

Figure 2: Workflow for a whole-cell patch-clamp experiment.

In Vivo Assessment: The Wada Test (Intracarotid Methohexital Procedure)

The Wada test is used to determine the cerebral hemispheres responsible for language and memory. Methohexital is sometimes used as an alternative to amobarbital.

Objective: To lateralize language and memory function prior to neurosurgery.

Materials:

-

Angiography suite.

-

This compound solution (typically 1 mg/ml).

-

EEG monitoring equipment.

-

Neuropsychological testing materials.

Procedure (Simplified):

-

A catheter is inserted into the internal carotid artery.

-

An initial bolus of methohexital (e.g., 3 mg over 3 seconds) is injected to induce transient hemispheric anesthesia.[3]

-

Neurological and language function are assessed immediately (e.g., by asking the patient to name objects).

-

As the effects begin to wane, a second smaller bolus (e.g., 2 mg over 2 seconds) may be administered.[3]

-